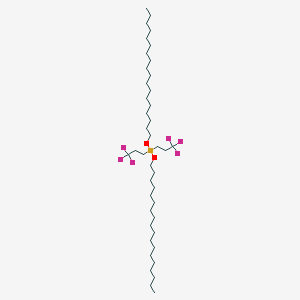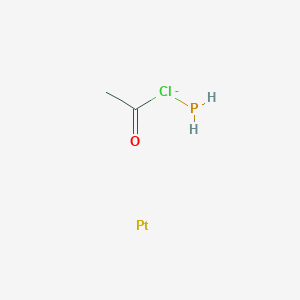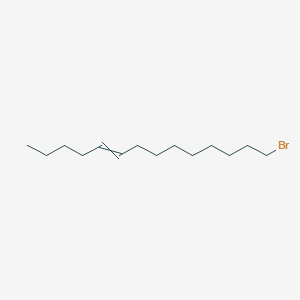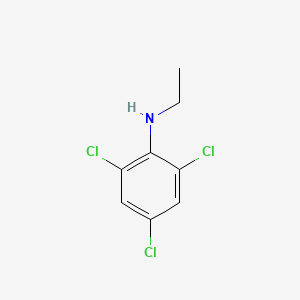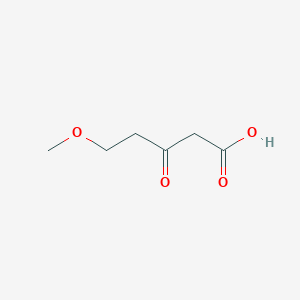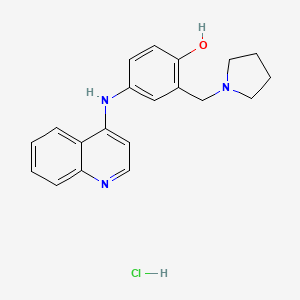
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride is a synthetic organic compound that belongs to the class of phenols and quinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Derivative: The initial step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl group.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized through a series of reactions, often starting from aniline derivatives.
Coupling Reaction: The final step involves coupling the pyrrolidin-1-ylmethyl group with the quinoline derivative in the presence of a suitable catalyst and under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol: The base compound without the hydrochloride group.
4-(Quinolin-4-ylamino)phenol: Lacks the pyrrolidin-1-ylmethyl group.
2-(Pyrrolidin-1-ylmethyl)phenol: Lacks the quinoline moiety.
Uniqueness
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride is unique due to the presence of both the pyrrolidin-1-ylmethyl and quinoline groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
63955-94-2 |
|---|---|
分子式 |
C20H22ClN3O |
分子量 |
355.9 g/mol |
IUPAC名 |
2-(pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride |
InChI |
InChI=1S/C20H21N3O.ClH/c24-20-8-7-16(13-15(20)14-23-11-3-4-12-23)22-19-9-10-21-18-6-2-1-5-17(18)19;/h1-2,5-10,13,24H,3-4,11-12,14H2,(H,21,22);1H |
InChIキー |
GCMZEOSLOMPGQI-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)NC3=CC=NC4=CC=CC=C43)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


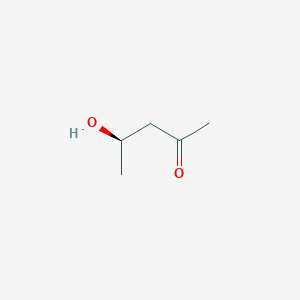


![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
